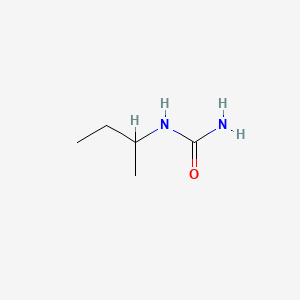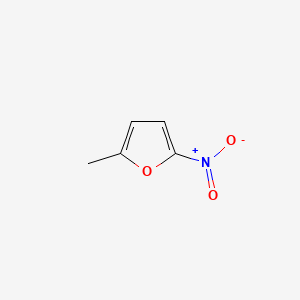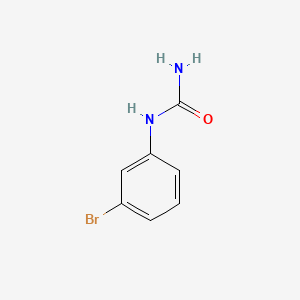![molecular formula C14H6F6N2O4S2 B1265454 Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] CAS No. 860-39-9](/img/structure/B1265454.png)
Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" often involves reactions that introduce the disulfide bond between two suitable precursors. One approach is the oxidative coupling of thiophenols, where the nitro- and trifluoromethyl-substituted phenyl rings are first functionalized with a thiol group, followed by oxidation to form the disulfide bond. Such methodologies are common in the synthesis of sulfur-nitrogen compounds and related disulfides (Haas et al., 1996).
Molecular Structure Analysis
The molecular structure of these compounds features a central disulfide bond with significant double-bond character, as evidenced by bond length measurements from crystallographic studies. The presence of nitro and trifluoromethyl groups on the phenyl rings influences the electronic distribution across the molecule, affecting the S−S and S−C bond lengths and the overall geometry of the molecule (Ricci & Bernal, 1970).
Chemical Reactions and Properties
The reactivity of "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" compounds can be attributed to both the disulfide moiety and the electron-withdrawing groups attached. The disulfide bond is susceptible to reduction and can participate in exchange reactions, while the nitro groups may undergo reduction to amino groups or participate in nucleophilic aromatic substitution depending on the reaction conditions. These reactions are key to modifying the chemical properties of these compounds for various applications (Jørgensen et al., 1980).
Physical Properties Analysis
The physical properties of "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" compounds, such as melting point, solubility, and crystal structure, are heavily influenced by the presence of the nitro and trifluoromethyl groups. These groups increase the polarity of the molecule, potentially affecting its solubility in various solvents and its phase behavior. Crystallographic studies reveal that these compounds can form complex structures with significant intermolecular interactions, influenced by the electronic properties of the substituents (McCluskey et al., 2002).
Chemical Properties Analysis
The chemical properties of these disulfides are characterized by their oxidative stability and reactivity towards nucleophiles. The disulfide bond is a key functional group that can undergo various chemical transformations, including cleavage and exchange reactions. The electron-withdrawing nitro and trifluoromethyl groups further modulate the chemical reactivity, making these compounds versatile intermediates in organic synthesis (Pinkerton & Cavell, 1971).
Wissenschaftliche Forschungsanwendungen
Energy Storage and Catalysis
- Molybdenum Disulfide (MoS2) Applications : Molybdenum disulfide, due to its layered structure and electrical properties, has been extensively studied for its applications in energy storage devices such as lithium-ion batteries and supercapacitors. Its ability to form different crystal structures and possess a high degree of anisotropy makes it a candidate for enhancing the performance of these devices (Liang et al., 2019).
Photocatalysis and Environmental Remediation
- Metal Sulfides in Photocatalytic Degradation : Various metal sulfides, including molybdenum disulfide, have been explored for their photocatalytic properties, especially in the degradation of organic pollutants. Their semiconducting nature allows for the absorption of light and the generation of charge carriers necessary for catalytic reactions, which can be harnessed for environmental cleanup efforts (Chandrasekaran et al., 2019).
Nanotechnology and Material Science
- Nanoscale Applications of MoS2 : The synthesis and application of MoS2 at the nanoscale have been subjects of significant interest. Its properties at this scale are beneficial for a wide range of applications, from electronics to catalysis, highlighting the potential for compounds with similar structural features to be applied in nanotechnology (Sun et al., 2017).
Biomedical Applications
- Copper Sulfide Nanoparticles : While not directly related to "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]", the study of copper sulfide nanoparticles in biomedical applications, such as sensors and theranostics, opens up a discussion on the potential biomedical relevance of structurally or functionally similar compounds. These applications are based on their unique optical and electronic properties (Goel et al., 2014).
Challenges and Safety
- Environmental and Health Impacts of Sulfur Compounds : The review of applications and challenges associated with sulfur compounds, including potential environmental and health impacts, underscores the importance of understanding the behaviors, fates, and safe application strategies for chemicals like "Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]" (Teng et al., 2019).
Safety And Hazards
“Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl]” is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .
Eigenschaften
IUPAC Name |
2-nitro-1-[[2-nitro-4-(trifluoromethyl)phenyl]disulfanyl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F6N2O4S2/c15-13(16,17)7-1-3-11(9(5-7)21(23)24)27-28-12-4-2-8(14(18,19)20)6-10(12)22(25)26/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCXWQUDQRHVHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SSC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F6N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061218 | |
| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
CAS RN |
860-39-9 | |
| Record name | Bis[2-nitro-4-(trifluoromethyl)phenyl] disulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis(2-nitro-4-(trifluoromethyl)phenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000860399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF MA-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disulfide, bis[2-nitro-4-(trifluoromethyl)phenyl] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-nitro-4-(trifluoromethyl)phenyl)disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















